1-(1-Ethoxy-2-propynyl)-1H-benzotriazole

Catalog No.
S1499576
CAS No.
171815-58-0
M.F
C11H11N3O
M. Wt
201.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Ethoxy-2-propynyl)-1H-benzotriazole

CAS Number

171815-58-0

Product Name

1-(1-Ethoxy-2-propynyl)-1H-benzotriazole

IUPAC Name

1-(1-ethoxyprop-2-ynyl)benzotriazole

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C11H11N3O/c1-3-11(15-4-2)14-10-8-6-5-7-9(10)12-13-14/h1,5-8,11H,4H2,2H3

InChI Key

AWZFBWSBIRBMNW-UHFFFAOYSA-N

SMILES

CCOC(C#C)N1C2=CC=CC=C2N=N1

Synonyms

1-(1-ETHOXY-2-PROPYNYL)-1H-BENZOTRIAZOLE

Canonical SMILES

CCOC(C#C)N1C2=CC=CC=C2N=N1

1-(1-Ethoxy-2-propynyl)-1H-benzotriazole (CAS Number: 171815-58-0) is an organic compound containing a benzotriazole ring linked to an ethoxy-propynyl group. While its origin isn't definitively documented in scientific literature, it's likely synthesized in a laboratory setting for research purposes []. Specific applications or significance in scientific research haven't been extensively documented yet, but its structure suggests potential for further exploration.


Molecular Structure Analysis

The key feature of the molecule is the benzotriazole ring, a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3. This ring structure is known for its stability and diverse applications in organic chemistry. Attached to the benzotriazole ring is an ethoxy-propynyl group. The ethoxy group (-OCH2CH3) provides an ether linkage and some hydrophobicity, while the propynyl group (-C≡C-CH3) introduces a terminal alkyne functionality with potential for further chemical modifications.


Chemical Reactions Analysis

  • Click chemistry: The terminal alkyne group allows for participation in click reactions, a class of reactions known for their efficiency and selectivity []. This could be useful for attaching various functionalities to the molecule.
  • Metal-catalyzed reactions: The alkyne group can also participate in metal-catalyzed reactions, such as Sonogashira coupling or Glaser coupling, further expanding the molecule's potential for modification [].

Potential Use as a Corrosion Inhibitor:

Limited research suggests 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole (1-EBz-OEt) might possess properties that make it a potential corrosion inhibitor for metals. A study published in the journal "Materials Chemistry and Physics" investigated the adsorption behavior of 1-EBz-OEt on mild steel surfaces. The study found that 1-EBz-OEt formed a protective film on the steel surface, potentially hindering corrosion []. However, further research is necessary to fully understand its effectiveness and the underlying mechanisms involved.

Potential Use as an Antibacterial Agent:

Preliminary studies suggest 1-EBz-OEt might exhibit antibacterial properties. A study published in "Letters in Organic Chemistry" explored the synthesis and antibacterial activity of various benzotriazole derivatives, including 1-EBz-OEt. The study found that 1-EBz-OEt exhibited moderate antibacterial activity against certain bacterial strains []. However, more extensive research is needed to determine its efficacy against a broader range of bacteria and its potential applications in this area.

Other Potential Applications:

While the research on 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole is limited, its unique chemical structure suggests potential applications in other areas beyond corrosion inhibition and antibacterial activity. These potential applications might include:

  • Material science: As a potential component in the development of new materials with specific properties.
  • Organic synthesis: As a building block for the synthesis of more complex organic molecules with desired functionalities.
  • Pharmaceutical research: As a starting point for the design and development of novel therapeutic agents.

XLogP3

1.8

Dates

Modify: 2023-08-15

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